molecular formula C20H26N2O4S B6064465 4-METHOXY-3-METHYL-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE

4-METHOXY-3-METHYL-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE

Cat. No.: B6064465
M. Wt: 390.5 g/mol
InChI Key: ZZOBBQCMUWEJRX-UHFFFAOYSA-N
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Description

4-METHOXY-3-METHYL-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a methoxy group, a methyl group, a morpholine ring, and a sulfonamide group

Properties

IUPAC Name

4-methoxy-3-methyl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-16-13-19(7-8-20(16)25-2)27(23,24)21-14-17-5-3-4-6-18(17)15-22-9-11-26-12-10-22/h3-8,13,21H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOBBQCMUWEJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-METHOXY-3-METHYL-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-METHOXY-3-METHYL-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-METHOXY-3-METHYL-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-METHOXY-3-METHYL-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, this compound is unique due to its combination of functional groups, which may confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

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